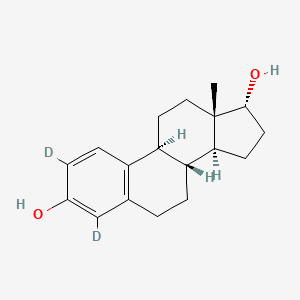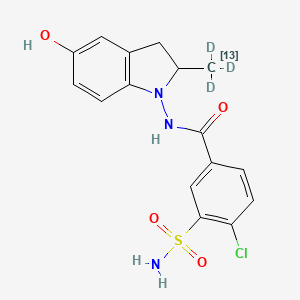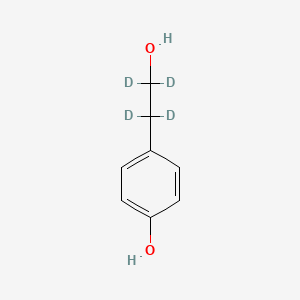
Lusutrombopag-d13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lusutrombopag-d13 is a deuterated derivative of lusutrombopag, an orally bioavailable thrombopoietin receptor agonist. Lusutrombopag is primarily used to treat thrombocytopenia in patients with chronic liver disease who are scheduled to undergo a procedure. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lusutrombopag-d13 involves the incorporation of deuterium atoms into the molecular structure of lusutrombopag. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for deuteration include catalytic hydrogen-deuterium exchange and the use of deuterated building blocks.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the deuterated compound.
Análisis De Reacciones Químicas
Types of Reactions
Lusutrombopag-d13, like its parent compound, can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may produce deuterated alcohols or amines.
Aplicaciones Científicas De Investigación
Lusutrombopag-d13 is used in various scientific research applications, including:
Pharmacokinetic studies: To investigate the absorption, distribution, metabolism, and excretion of the parent compound.
Metabolic pathway analysis: To identify and quantify metabolites formed from lusutrombopag.
Drug-drug interaction studies: To assess the potential interactions between lusutrombopag and other medications.
Biological research: To study the effects of deuterium incorporation on the biological activity of the compound.
Mecanismo De Acción
Lusutrombopag-d13, like lusutrombopag, acts as an agonist for the thrombopoietin receptor (TPOR) expressed on megakaryocytes. By binding to the transmembrane domain of TPOR, it stimulates the proliferation and differentiation of megakaryocytic progenitor cells from hematopoietic stem cells. This leads to an increase in platelet production, which helps to alleviate thrombocytopenia in patients with chronic liver disease.
Comparación Con Compuestos Similares
Similar Compounds
Avatrombopag: Another thrombopoietin receptor agonist used to treat thrombocytopenia.
Eltrombopag: A thrombopoietin receptor agonist used for chronic immune thrombocytopenia and severe aplastic anemia.
Romiplostim: A thrombopoietin receptor agonist used for chronic immune thrombocytopenia.
Uniqueness
Lusutrombopag-d13 is unique due to its deuterium incorporation, which can provide insights into the pharmacokinetics and metabolic stability of the parent compound. Deuterium substitution can lead to a kinetic isotope effect, potentially altering the rate of metabolic reactions and improving the compound’s stability.
Propiedades
Fórmula molecular |
C29H32Cl2N2O5S |
|---|---|
Peso molecular |
604.6 g/mol |
Nombre IUPAC |
(E)-3-[2,6-dichloro-4-[[4-[2-methoxy-3-[(1S)-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexoxy)ethyl]phenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1/i1D3,5D2,6D2,7D2,8D2,12D2 |
Clave InChI |
NOZIJMHMKORZBA-GDFYEYDRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl |
SMILES canónico |
CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)



